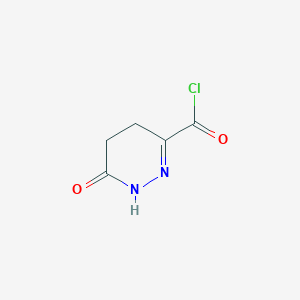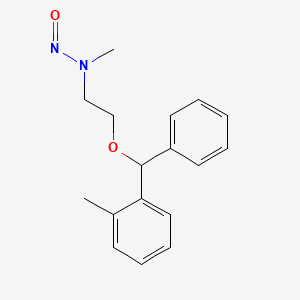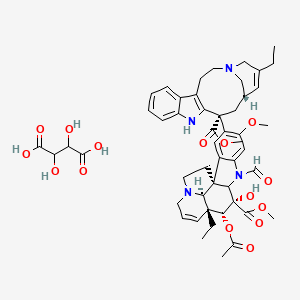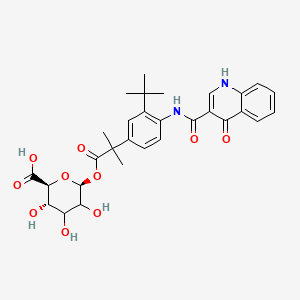
Ivacaftor Acyl-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivacaftor Acyl-Glucuronide is a metabolite of Ivacaftor, a medication primarily used to treat cystic fibrosis. Ivacaftor functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, enhancing the transport of chloride ions across epithelial membranes . The acyl-glucuronide form is a result of the conjugation of Ivacaftor with glucuronic acid, a common metabolic pathway for drugs containing carboxylic acid groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor Acyl-Glucuronide involves the conjugation of Ivacaftor with glucuronic acid. This process typically occurs in the liver, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid and the enzyme UGT, which catalyzes the transfer of the glucuronic acid moiety to Ivacaftor .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis of Ivacaftor itself involves several steps, including the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol in an organic solvent .
Análisis De Reacciones Químicas
Types of Reactions: Ivacaftor Acyl-Glucuronide undergoes several types of reactions, including hydrolysis and transacylation. These reactions are significant in the context of drug metabolism and potential toxicity .
Common Reagents and Conditions: The hydrolysis of this compound can occur under physiological conditions, facilitated by enzymes such as esterases. Transacylation reactions involve the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules .
Major Products Formed: The primary products of these reactions include the parent drug Ivacaftor and various rearranged isomers of the glucuronide conjugate .
Aplicaciones Científicas De Investigación
Ivacaftor Acyl-Glucuronide has several applications in scientific research:
Mecanismo De Acción
Ivacaftor Acyl-Glucuronide exerts its effects primarily through its formation and subsequent reactions in the body. The glucuronidation process enhances the solubility of Ivacaftor, facilitating its excretion. The acyl-glucuronide form can undergo hydrolysis and transacylation, potentially leading to the formation of reactive intermediates that may interact with proteins and other macromolecules .
Comparación Con Compuestos Similares
- Lumacaftor Acyl-Glucuronide
- Tezacaftor Acyl-Glucuronide
- Elexacaftor Acyl-Glucuronide
Comparison: Ivacaftor Acyl-Glucuronide is unique in its specific formation from Ivacaftor, a CFTR potentiator. While other acyl-glucuronides, such as those formed from Lumacaftor, Tezacaftor, and Elexacaftor, also result from glucuronidation, they differ in their parent compounds and specific metabolic pathways . This compound’s role in enhancing chloride ion transport distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C30H34N2O10 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
(2S,3S,6S)-6-[2-[3-tert-butyl-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-29(2,3)17-12-14(30(4,5)28(40)42-27-23(36)21(34)22(35)24(41-27)26(38)39)10-11-19(17)32-25(37)16-13-31-18-9-7-6-8-15(18)20(16)33/h6-13,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)/t21?,22-,23?,24-,27-/m0/s1 |
Clave InChI |
MYKSIIDANBTOGD-LFJGPKAISA-N |
SMILES isomérico |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)

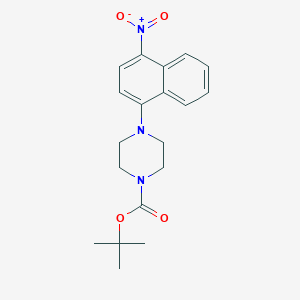
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
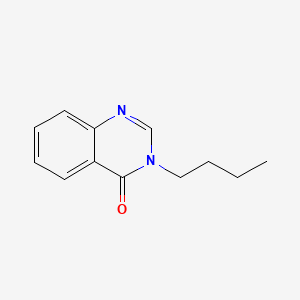

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
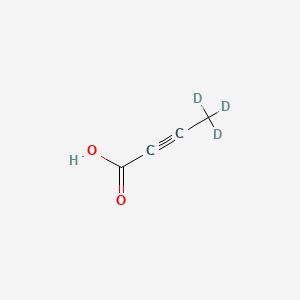

![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
